molecular formula C6H11N3O3 B3244145 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrate CAS No. 1609406-57-6

3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrate

Cat. No.: B3244145
CAS No.: 1609406-57-6
M. Wt: 173.17
InChI Key: LMXINBCGVPCEIL-UHFFFAOYSA-N
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Description

3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrate typically involves the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various triazole derivatives.

Scientific Research Applications

3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: Another isomer of triazole with different nitrogen atom positions.

    Fluconazole: A triazole derivative used as an antifungal agent.

    Voriconazole: Another antifungal triazole compound.

Uniqueness

3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various enzymes and receptors makes it a valuable compound for research and industrial applications .

Biological Activity

3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrate is a triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. The compound's structure features a triazole ring, which is known for its ability to interact with various biological targets.

The compound has the following chemical formula and properties:

PropertyValue
Chemical FormulaC₆H₉N₃O₂
Molecular Weight155.15 g/mol
CAS Number1609406-57-6
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The triazole moiety can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating metabolic pathways. For instance, it has been shown to exhibit antifungal properties similar to other triazole compounds like fluconazole and voriconazole .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting fungal growth, which is crucial for developing new antifungal agents. In vitro studies have shown that it can inhibit the growth of several fungal strains at micromolar concentrations .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies suggest that it can induce apoptosis in cancer cells by disrupting cellular processes. The mechanism involves interference with microtubule dynamics, leading to abnormal mitotic spindle formation in cancer cells with amplified centrosomes . This property positions it as a candidate for further development in cancer therapeutics.

Case Studies

  • Antifungal Testing : A study conducted on the efficacy of this compound against Candida species demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating strong antifungal activity compared to conventional treatments.
  • Cancer Cell Line Studies : In experiments involving human cancer cell lines, treatment with this compound resulted in a significant increase in the percentage of cells exhibiting multipolar spindles, suggesting its potential role as an antitumor agent by promoting cell death through aberrant mitosis .

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison with other triazole derivatives is essential:

CompoundActivity TypeMIC (µg/mL)Notes
This compoundAntifungal/Anticancer16Effective against Candida species
FluconazoleAntifungal32Standard treatment for fungal infections
VoriconazoleAntifungal8More potent but with higher side effects

Properties

IUPAC Name

3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.H2O/c1-4-7-5(9-8-4)2-3-6(10)11;/h2-3H2,1H3,(H,10,11)(H,7,8,9);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXINBCGVPCEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CCC(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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